molecular formula C10H10N2O3S B13592072 5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine

5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine

Cat. No.: B13592072
M. Wt: 238.27 g/mol
InChI Key: VOZHNFSNBJDMAZ-UHFFFAOYSA-N
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Description

5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the methylsulfonylphenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an aromatic aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base can yield the oxazole ring . The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the oxazole ring can lead to the formation of oxazoline derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The methylsulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Similar in structure but with different substitution patterns.

    Oxazoline derivatives: Reduced form of oxazole with different chemical properties.

    Thiazole derivatives: Contain sulfur in place of oxygen in the ring structure.

Uniqueness

5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine is unique due to the presence of both the oxazole ring and the methylsulfonylphenyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

5-(3-methylsulfonylphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C10H10N2O3S/c1-16(13,14)8-4-2-3-7(5-8)9-6-12-10(11)15-9/h2-6H,1H3,(H2,11,12)

InChI Key

VOZHNFSNBJDMAZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(O2)N

Origin of Product

United States

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